molecular formula C12H15N3O2S B1667340 BN-82685 CAS No. 477603-18-2

BN-82685

Cat. No.: B1667340
CAS No.: 477603-18-2
M. Wt: 265.33 g/mol
InChI Key: MTUYOFGUEXWKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BN-82685 is a quinone-based compound known for its potent inhibition of CDC25 phosphatases. These phosphatases are crucial regulators of the cell cycle, and their inhibition has been explored as a potential anticancer strategy. This compound has shown significant activity both in vitro and in vivo, making it a compound of interest in cancer research .

Preparation Methods

The synthesis of BN-82685 involves the preparation of a quinone-based structure. The specific synthetic routes and reaction conditions are not widely detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions that involve the formation of a benzothiazole-4,7-dione core . Industrial production methods for this compound are not explicitly documented, but it is likely that the synthesis follows standard organic chemistry protocols for quinone derivatives.

Chemical Reactions Analysis

BN-82685 undergoes various chemical reactions typical of quinone-based compounds. These reactions include:

    Oxidation: this compound can undergo oxidation reactions, which are common for quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of electrophilic sites on the quinone ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroquinone derivatives and substituted quinones .

Scientific Research Applications

BN-82685 has been extensively studied for its applications in various scientific fields:

    Chemistry: As a quinone-based compound, this compound is used in studies related to redox chemistry and the development of new synthetic methodologies.

    Biology: The compound is used to study the role of CDC25 phosphatases in cell cycle regulation and their potential as targets for cancer therapy.

    Medicine: this compound has shown promise as an anticancer agent due to its ability to inhibit CDC25 phosphatases, which are involved in the proliferation of cancer cells. .

Mechanism of Action

BN-82685 exerts its effects by inhibiting CDC25 phosphatases, which are enzymes that dephosphorylate and activate cyclin-dependent kinases (CDKs). By inhibiting these phosphatases, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include CDC25A, CDC25B, and CDC25C, with inhibition constants (IC50) in the nanomolar range .

Comparison with Similar Compounds

BN-82685 is unique among CDC25 inhibitors due to its quinone-based structure and high potency. Similar compounds include:

These compounds share the common feature of inhibiting CDC25 phosphatases but differ in their chemical structures and specific inhibitory profiles.

Properties

CAS No.

477603-18-2

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

5-[2-(dimethylamino)ethylamino]-2-methyl-1,3-benzothiazole-4,7-dione

InChI

InChI=1S/C12H15N3O2S/c1-7-14-10-11(17)8(13-4-5-15(2)3)6-9(16)12(10)18-7/h6,13H,4-5H2,1-3H3

InChI Key

MTUYOFGUEXWKLC-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C(=O)C=C(C2=O)NCCN(C)C

Canonical SMILES

CC1=NC2=C(S1)C(=O)C=C(C2=O)NCCN(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BN 82685
BN-82685
BN82685

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BN-82685
Reactant of Route 2
Reactant of Route 2
BN-82685
Reactant of Route 3
Reactant of Route 3
BN-82685
Reactant of Route 4
BN-82685
Reactant of Route 5
BN-82685
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
BN-82685

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.